1-Butene, 4-chloro-

Catalog No.
S1973116
CAS No.
927-73-1
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butene, 4-chloro-

CAS Number

927-73-1

Product Name

1-Butene, 4-chloro-

IUPAC Name

4-chlorobut-1-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-2-3-4-5/h2H,1,3-4H2

InChI Key

WKEVRZCQFQDCIR-UHFFFAOYSA-N

SMILES

C=CCCCl

Canonical SMILES

C=CCCCl

1-Butene, 4-chloro-, also known as 4-chlorobut-1-ene, is an organic compound belonging to the class of alkenes. It is a colorless to light yellow liquid at room temperature []. While not naturally abundant, it can be synthesized from various starting materials and is of interest in scientific research due to its reactive nature and the potential applications of its derivatives [].


Molecular Structure Analysis

4-chlorobut-1-ene has a four-carbon chain with a double bond between the first and second carbon atoms (C=C). A chlorine atom is attached to the fourth carbon atom (Cl-C₄). This structure results in a functional group called a vinylic chloride [, ]. The presence of the double bond creates a region of electron density around the carbon atoms, making them susceptible to attack by other reagents. Additionally, the electronegative chlorine atom pulls electron density towards itself, further influencing the reactivity of the molecule [].


Chemical Reactions Analysis

4-chlorobut-1-ene can undergo various chemical reactions due to the presence of the double bond and the vinylic chloride functionality. Here are some examples:

  • Hydrohalogenation: It can react with hydrogen halides (HX, where X is Cl, Br, or I) to form substituted alkyl halides. For example, with hydrogen chloride (HCl), the reaction proceeds as follows:

C₄H₇Cl + HCl → C₄H₈Cl₂ (1-chlorobutane) []

  • Addition polymerization: Under specific conditions, 4-chlorobut-1-ene can undergo polymerization, where multiple molecules combine to form a long chain polymer. This process can be initiated by free radicals or cations [].
  • Substitution reactions: The chlorine atom can be replaced by other nucleophiles (electron-donating species) under specific reaction conditions. For instance, it can react with sodium hydroxide (NaOH) to form 4-buten-1-ol (a primary alcohol) :

C₄H₇Cl + NaOH → C₄H₈O + NaCl (4-buten-1-ol) []


Physical And Chemical Properties Analysis

  • Molecular Formula: C₄H₇Cl
  • Molecular Weight: 90.55 g/mol []
  • Melting Point: Data not readily available
  • Boiling Point: Around 67-69 °C []
  • Solubility: Soluble in organic solvents like hexane and dichloromethane []
  • Stability: Relatively stable under normal storage conditions. Can undergo polymerization at high temperatures [].

4-chlorobut-1-ene itself is not known to have a specific biological mechanism of action. However, its derivatives can be functionalized to target specific biological processes. For example, chlorinated alkenes can be used as precursors in the synthesis of pharmaceuticals or other biologically active compounds [].

4-chlorobut-1-ene is a flammable liquid and can irritate the skin, eyes, and respiratory system. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated area [].

  • Flash point: Below 23 °C (estimated) []
  • Organic synthesis

    The presence of a chlorine atom and a double bond makes 4-chloro-1-butene a versatile building block for organic synthesis. Researchers might utilize it in the creation of more complex molecules with desired functionalities. Source: )

  • Polymer chemistry

    The double bond in 4-chloro-1-butene allows for participation in polymerization reactions. Scientists could potentially explore its use in the development of new polymers with specific properties, such as tailored strength or electrical conductivity.

  • Material science

    Similar to its application in polymer chemistry, 4-chloro-1-butene's functional groups might be useful in designing novel materials. Researchers could investigate its potential for use in areas like coatings, adhesives, or composites.

  • Chemical education

    Due to its relatively simple structure and interesting functional groups, 4-chloro-1-butene could serve as a valuable molecule in teaching fundamental concepts of organic chemistry. Students could explore its reactivity, nomenclature, and use it to understand reaction mechanisms.

XLogP3

1.9

Boiling Point

75.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

927-73-1

Wikipedia

4-Chloro-1-butene

General Manufacturing Information

1-Butene, 4-chloro-: ACTIVE

Dates

Modify: 2023-08-16

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